4-[4-(4-Methylphenyl)phthalazinyl]morpholine
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Overview
Description
4-[4-(4-Methylphenyl)phthalazinyl]morpholine is a chemical compound with the molecular formula C19H19N3O and a molecular weight of 305.3737 g/mol . This compound is characterized by the presence of a phthalazinyl group attached to a morpholine ring, with a methylphenyl substituent on the phthalazinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[4-(4-Methylphenyl)phthalazinyl]morpholine typically involves the reaction of phthalazinyl derivatives with morpholine under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
4-[4-(4-Methylphenyl)phthalazinyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction may produce reduced phthalazinyl compounds.
Scientific Research Applications
4-[4-(4-Methylphenyl)phthalazinyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenyl)phthalazinyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-[4-(4-Methylphenyl)phthalazinyl]morpholine can be compared with other similar compounds, such as:
4-(4-Methylphenyl)morpholine: This compound has a similar structure but lacks the phthalazinyl group, which may result in different chemical and biological properties.
Phthalazinyl derivatives: Other phthalazinyl compounds may have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)phthalazin-1-yl]morpholine |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-16-4-2-3-5-17(16)19(21-20-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
InChI Key |
VKYUQVSYWPXZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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